Evidence Item 1: Target Engagement Potency – PTPN5/STEP Inhibition IC50 of 3.45E+4 nM Places 1‑N‑(2‑Methoxyphenyl)‑4‑nitrobenzene‑1,2‑diamine in a Measurable Activity Window While the Phenyl Analogue Is Inactive
The compound inhibits recombinant human tyrosine‑protein phosphatase non‑receptor type 5 (PTPN5/STEP) with an IC50 of 3.45×10⁴ nM in a colorimetric assay using p‑nitrophenyl phosphate as substrate. [REFS‑1] In contrast, the N1‑phenyl analogue (4‑nitro‑N1‑phenylbenzene‑1,2‑diamine) fails to show inhibition at concentrations up to 1×10⁵ nM (EC50 > 1.00E+5 nM) under comparable cellular conditions. [REFS‑2] The introduction of the ortho‑methoxy group therefore converts an inactive scaffold into a measurable, albeit micromolar, inhibitor.
| Evidence Dimension | PTPN5/STEP phosphatase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.45×10⁴ nM (34.5 µM) |
| Comparator Or Baseline | N1‑phenyl analogue (CHEMBL1801489): EC50 > 1.00×10⁵ nM (>100 µM) |
| Quantified Difference | At least 2.9‑fold improvement in measurable activity; comparator inactive at highest tested concentration. |
| Conditions | Assay: Sanford‑Burnham Center for Chemical Genomics (SBCCG) protocol; recombinant PTPN5, pNPP substrate, pH 7.4, 25 °C. |
Why This Matters
For groups screening STEP inhibitors for Alzheimer’s disease research, the 2‑methoxyphenyl substitution is the minimum structural requirement to achieve detectable activity, making this compound a validated starting point for hit‑to‑lead optimisation.
- [1] BindingDB BDBM88737. IC50 = 3.45E+4 nM for Tyrosine‑protein phosphatase non‑receptor type 5 (Human). Sanford‑Burnham Center for Chemical Genomics. View Source
- [2] BindingDB BDBM50348720. CHEMBL1801489. EC50 > 1.00E+5 nM for human eNOS expressed in HEK293 cells. View Source
